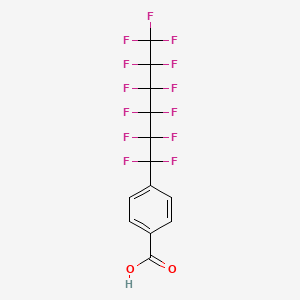![molecular formula C21H21ClN2O2 B14446083 N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea CAS No. 75803-16-6](/img/structure/B14446083.png)
N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chloro-substituted phenyl ring, and a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea typically involves multiple steps:
Formation of the naphthalen-2-yl ethoxy intermediate: This step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The naphthalen-2-yl ethoxy intermediate is then coupled with the chlorinated phenyl ring using a coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Formation of the dimethylurea moiety: The final step involves the reaction of the coupled product with dimethylamine and a urea derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N’-{3-Chloro-4-[2-(phenyl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the naphthalene ring.
N’-{3-Bromo-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
75803-16-6 |
|---|---|
Fórmula molecular |
C21H21ClN2O2 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
3-[3-chloro-4-(2-naphthalen-2-ylethoxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H21ClN2O2/c1-24(2)21(25)23-18-9-10-20(19(22)14-18)26-12-11-15-7-8-16-5-3-4-6-17(16)13-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
Clave InChI |
PZEOHOMLLXMXEC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC(=C(C=C1)OCCC2=CC3=CC=CC=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


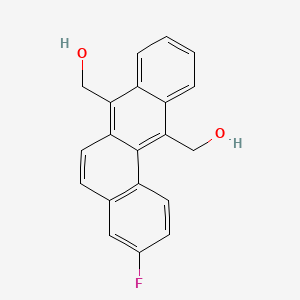
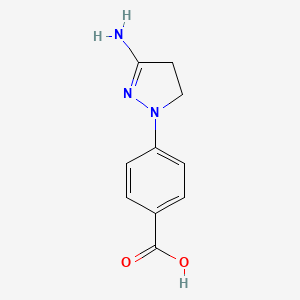
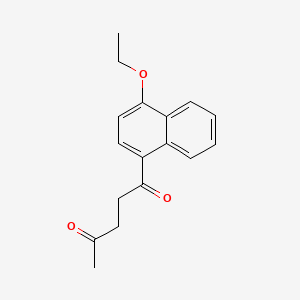
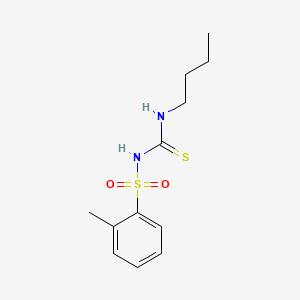


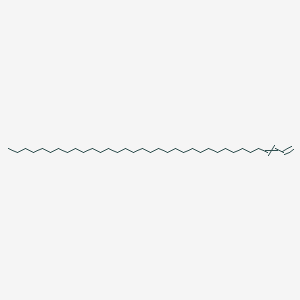
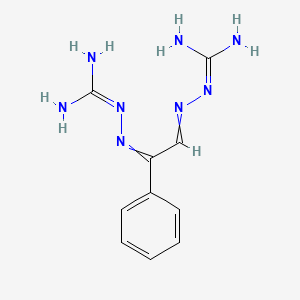
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)

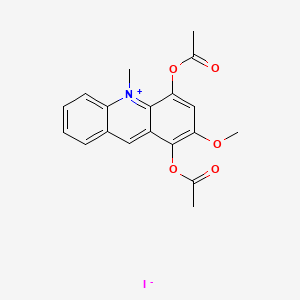
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)
